molecular formula C16H15N3O3S B13750598 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol

3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol

Cat. No.: B13750598
M. Wt: 329.4 g/mol
InChI Key: PSKMWGNUJFDASO-UHFFFAOYSA-N
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Description

3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core substituted with an aminoethyl group and a nitrophenylsulfanyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor such as 2-nitrophenylhydrazine and an appropriate ketone or aldehyde.

    Introduction of the Aminoethyl Group: This can be achieved through alkylation reactions using ethylene diamine or similar reagents.

    Attachment of the Nitro-phenylsulfanyl Group: This step might involve nucleophilic substitution reactions where a nitrophenylsulfanyl group is introduced to the indole core.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group or the indole core.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylsulfanyl group can participate in various substitution reactions, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.

    Medicine: Exploration as a potential therapeutic agent due to its unique chemical structure.

    Industry: Possible applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro and amino groups could play crucial roles in these interactions, potentially affecting cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-ethyl)-1H-indol-5-ol: Lacks the nitrophenylsulfanyl group.

    2-(2-Nitro-phenylsulfanyl)-1H-indol-5-ol: Lacks the aminoethyl group.

    3-(2-Amino-ethyl)-2-phenylsulfanyl-1H-indol-5-ol: Lacks the nitro group.

Uniqueness

The presence of both the aminoethyl and nitrophenylsulfanyl groups in 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(2-aminoethyl)-2-(2-nitrophenyl)sulfanyl-1H-indol-5-ol

InChI

InChI=1S/C16H15N3O3S/c17-8-7-11-12-9-10(20)5-6-13(12)18-16(11)23-15-4-2-1-3-14(15)19(21)22/h1-6,9,18,20H,7-8,17H2

InChI Key

PSKMWGNUJFDASO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C3=C(N2)C=CC(=C3)O)CCN

Origin of Product

United States

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